molecular formula C8H8ClN3 B8429606 7-Chloro-1-methyl-1H-indazol-5-amine

7-Chloro-1-methyl-1H-indazol-5-amine

Cat. No. B8429606
M. Wt: 181.62 g/mol
InChI Key: ZKPSSSNKCSIGSI-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Tin (II) chloride (50 mg) was added to a ethanol (2 ml) solution containing 7-chloro-1-methyl-5-nitro-1H-indazole (30 mg), followed by stirring at 100° C. for 0.5 hours. The solvent was distilled away under reduced pressure and the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 0:1). 7-Chloro-1-methyl-1H-indazol-5-amine (10 mg) was thus obtained.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:6]=[C:7]([N+:15]([O-])=O)[CH:8]=[C:9]2[C:13]=1[N:12]([CH3:14])[N:11]=[CH:10]2>C(O)C>[Cl:4][C:5]1[CH:6]=[C:7]([NH2:15])[CH:8]=[C:9]2[C:13]=1[N:12]([CH3:14])[N:11]=[CH:10]2

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C=NN(C12)C)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 0:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=NN(C12)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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